Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate

Vue d'ensemble

Description

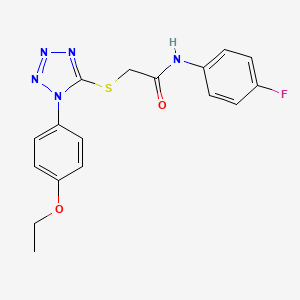

“Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate” is likely a derivative of amino acids with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, Boc-amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate in an appropriate solvent .Molecular Structure Analysis

The molecular structure of this compound would likely include a methyl ester group (-COOCH3), a tert-butoxycarbonyl protected amino group (-NHCOOC(CH3)3), and a methyl group (-CH3) attached to the alpha carbon .Chemical Reactions Analysis

In general, Boc-amino acids can participate in peptide bond formation reactions to form peptides. The Boc group can be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Boc-amino acids are typically solid at room temperature .Applications De Recherche Scientifique

Subheading Understanding Molecular Conformation and Polymorphism

Methyl 2-(tert-butoxycarbonylamino)-2-methylpropanoate demonstrates polymorphism, crystallizing in the monoclinic space group P2(1)/n in two forms. Both polymorphs share similar molecular conformations, with the α-aminoisobutyric acid residues adopting conformations indicative of α-helical and mixed 3(10)- and α-helical structures. This compound forms hydrogen-bonded parallel β-sheet-like tapes, with a unique packing arrangement for a protected dipeptide containing α,α-disubstituted residues (Gebreslasie, Jacobsen, & Görbitz, 2011).

Chemical Synthesis and Applications

Subheading Facilitating Synthesis of Complex Molecules

The compound is integral in synthesizing diverse and complex molecules. For instance, it's used in an enantiodivergent synthesis of the Geissman–Waiss lactone, serving as a precursor for necine bases. Key intermediates like enantiomeric bicyclic lactones are crucial for installing the pyrrolidine framework of target compounds (Barco et al., 2007). Additionally, a stereoselective Mannich reaction involving this compound leads to the creation of potential precursors for stemofoline, showcasing its role in complex organic syntheses (Thomas & Vickers, 2009).

Crystallographic Insights and Hydrogenation Methods

Subheading Advancing Structural Chemistry and Catalysis

The compound's crystal structure has been extensively studied, providing insights into its molecular geometry and the nature of intermolecular interactions. For instance, the study of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester reveals the peptide chain's conformation and the comparable bond lengths and valence angles in crystal structure and gas phase (Ejsmont, Gajda, & Makowski, 2007). The compound is also utilized in directed hydrogenation methods to yield diastereomers of specific carboxylic acid methyl esters, demonstrating its role in selective chemical synthesis (Smith et al., 2001).

Therapeutic Applications and Hydrogel Formation

Subheading Biomedical Applications and Material Science

This compound contributes to biomedical research and material science. It's used in synthesizing hydrogelators, which have shown promise in drug delivery systems for localized cancer therapy. These hydrogelators have demonstrated anticancer activity and low toxicity towards normal human lymphocytes, making them potential candidates for therapeutic applications (Guchhait et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(4,5)7(12)14-6/h1-6H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGSYLWMSHXMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2637064.png)

![N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)

![4,4,4-Trifluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]butanamide](/img/structure/B2637068.png)

![[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B2637071.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2637073.png)

![1-{[1-(5-Bromo-2-chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2637076.png)